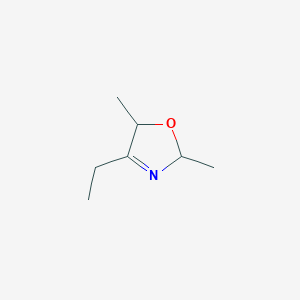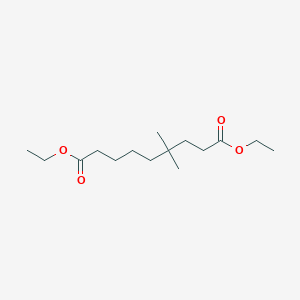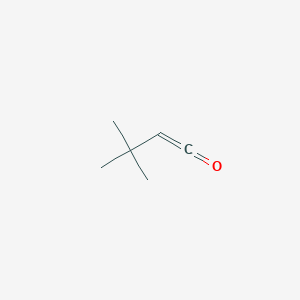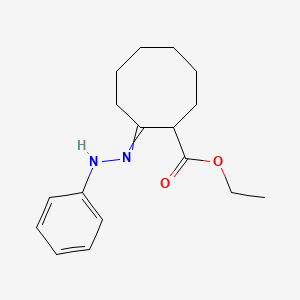![molecular formula C12H12N2O B14599414 6-Methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one CAS No. 60811-37-2](/img/structure/B14599414.png)
6-Methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the quinazolinone family, known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one typically involves the cyclization of anthranilamide derivatives with appropriate aldehydes or ketones. One common method includes the use of graphene oxide nanosheets as a catalyst in an aqueous medium, which facilitates the reaction at room temperature . This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the use of environmentally friendly catalysts and solvents is emphasized to minimize the environmental impact .
化学反応の分析
Types of Reactions
6-Methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert it into dihydroquinazolinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which exhibit a range of biological activities .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown promise in modulating biological pathways, making it a candidate for drug development.
Medicine: It exhibits anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent.
Industry: Its derivatives are used in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 6-Methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH), which are enzymes involved in inflammation and blood pressure regulation . By inhibiting these enzymes, the compound exerts its anti-inflammatory and anti-hypertensive effects.
類似化合物との比較
Similar Compounds
2,3-Dihydroquinazolin-4(3H)-one: Similar in structure but lacks the pyrrolo ring.
Quinazolin-4(3H)-one: Another related compound with a simpler structure.
9-Oxo-1,2-dihydropyrrolo[2,1-b]quinazolin-3(9H)-ylidene: A derivative with similar biological activities
Uniqueness
6-Methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit both COX-2 and sEH makes it a valuable compound for therapeutic applications .
特性
CAS番号 |
60811-37-2 |
|---|---|
分子式 |
C12H12N2O |
分子量 |
200.24 g/mol |
IUPAC名 |
6-methyl-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C12H12N2O/c1-8-4-5-9-10(7-8)13-11-3-2-6-14(11)12(9)15/h4-5,7H,2-3,6H2,1H3 |
InChIキー |
IUGUBLUQUNSUIA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C(=O)N3CCCC3=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{(E)-[2-(4-Ethoxyanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14599363.png)

![[(4,4-Dimethyl-1,3-oxazolidin-3-yl)methoxy]methanol](/img/structure/B14599373.png)

![1-[1-(2,4-Dimethoxyphenyl)hexyl]-1H-imidazole](/img/structure/B14599381.png)
![4-tert-Butyl-2,6-bis[(phenylsulfanyl)methyl]phenol](/img/structure/B14599383.png)





